molecular formula C12H11N3O B1528667 N-(6-aminopyridin-3-yl)benzamide CAS No. 936210-46-7

N-(6-aminopyridin-3-yl)benzamide

Cat. No. B1528667
CAS RN: 936210-46-7
M. Wt: 213.23 g/mol
InChI Key: JJTBRBXQRXNUNC-UHFFFAOYSA-N
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Description

“N-(6-aminopyridin-3-yl)benzamide” is a chemical compound with the molecular formula C12H11N3O . It has a molecular weight of 213.24 g/mol .


Synthesis Analysis

The synthesis of benzamides, including “N-(6-aminopyridin-3-yl)benzamide”, can be achieved through direct condensation of carboxylic acids and amines in the presence of diatomite earth@IL/ZrCl4 under ultrasonic irradiation . Another method involves the use of magnesium oxide nanoparticles for the synthesis of novel pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives .


Molecular Structure Analysis

The molecular structure of “N-(6-aminopyridin-3-yl)benzamide” consists of a benzamide group attached to a 6-aminopyridin-3-yl group .

Scientific Research Applications

RIPK2 Inhibition for Anti-Inflammatory Applications

N-(6-aminopyridin-3-yl)benzamide: derivatives have been identified as selective inhibitors of receptor-interacting protein kinase 2 (RIPK2) . RIPK2 is a key signaling molecule in inflammatory pathways, and its inhibition can potentially treat various inflammatory diseases. This application is particularly relevant in the development of new treatments for autoimmune disorders.

Anti-Tubercular Agents

Derivatives of N-(6-aminopyridin-3-yl)benzamide have been designed and synthesized for their anti-tubercular activity . These compounds have shown significant inhibitory activity against Mycobacterium tuberculosis H37Ra, suggesting their potential as potent anti-tubercular agents. This is crucial for the development of new drugs to combat tuberculosis, especially drug-resistant strains.

Antioxidant Properties

Studies have explored the antioxidant capabilities of benzamide derivatives, which are important for protecting cells from oxidative stress . The antioxidant properties of these compounds can be harnessed in pharmaceuticals to mitigate damage caused by free radicals.

Antitumor Activities

N-(6-aminopyridin-3-yl)benzamide: derivatives have been synthesized and evaluated for their antitumor activities . They have been found to induce cell cycle arrest and apoptosis via AURKB transcription inhibition, which is a promising approach for cancer therapy.

Molecular Docking Studies for Drug Design

The molecular structure of N-(6-aminopyridin-3-yl)benzamide allows for molecular docking studies, which are essential in the drug design process . These studies help in understanding the interaction between the compound and target proteins, aiding in the optimization of drug candidates.

Development of Non-Central Analgesic Agents

The derivatives of N-(6-aminopyridin-3-yl)benzamide have potential applications as non-central analgesic agents . These compounds could offer an alternative to traditional pain relief medications, with possibly fewer side effects.

properties

IUPAC Name

N-(6-aminopyridin-3-yl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11N3O/c13-11-7-6-10(8-14-11)15-12(16)9-4-2-1-3-5-9/h1-8H,(H2,13,14)(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJTBRBXQRXNUNC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC2=CN=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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